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Acetone 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147573
M. Wt: 241.22 g/mol
InChI Key: YGIXYAIGWMAGIB-QGZYMEECSA-N
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Description

Significance of Carbonyl Compound Derivatization in Advanced Chemical Analysis

Carbonyl-containing metabolites, which include aldehydes, ketones, keto acids, and sugars, are often difficult to analyze directly using common analytical platforms like liquid chromatography-mass spectrometry (LC-MS). nih.gov Many low-molecular-weight carbonyls are volatile and may not be readily ionized by techniques like electrospray ionization (ESI). nih.govfigshare.com

Chemical derivatization with reagents like DNPH addresses these issues in several ways:

Enhanced Detectability: The derivatization process introduces a chromophore (the dinitrophenyl group) into the molecule, which allows for sensitive detection by UV-Vis detectors coupled with HPLC. nih.gov More importantly for modern techniques, it adds a readily ionizable group, significantly improving signal intensity in mass spectrometry. figshare.comacs.org For instance, derivatization with dansylhydrazine, a similar reagent, increased the MS signal for 2-butanone (B6335102) by approximately 940-fold. figshare.comscience.gov

Improved Chromatographic Separation: Derivatization increases the molecular weight and changes the polarity of the original carbonyl compound. This often leads to better retention and separation on reversed-phase HPLC columns. figshare.com

Structural Confirmation: The resulting derivatives have characteristic mass spectra, which can be used for the positive identification of the original carbonyl compound. nih.gov

The reaction of acetone (B3395972) with 2,4-dinitrophenylhydrazine (B122626), for example, results in the formation of Acetone 2,4-dinitrophenylhydrazone, a stable solid derivative with a sharp melting point, facilitating its identification and analysis. ijsrst.comdoubtnut.compearson.com

Theoretical Framework for Stable Isotope-Labeled Internal Standards in Quantitative Research

Quantitative analysis, especially in complex matrices like biological fluids or environmental samples, is often hampered by matrix effects and variations in sample preparation and instrument response. nih.gov Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that mitigates these issues by using a stable isotope-labeled (SIL) analogue of the target analyte as an internal standard (IS). nih.govrsc.org

The core principle of IDMS relies on the fact that a SIL internal standard is chemically and physically almost identical to its unlabeled (native) counterpart. acanthusresearch.com Therefore, it experiences the same losses during sample extraction, derivatization, and the same ionization suppression or enhancement in the mass spectrometer's source. nih.gov By adding a known amount of the SIL internal standard to the sample at the earliest stage of analysis, the ratio of the MS signal of the native analyte to the SIL standard can be used for accurate quantification. americanlaboratory.com This ratio remains constant regardless of sample loss or matrix effects.

A good SIL internal standard should possess several key characteristics:

Label Stability: The isotopic label must be in a position where it does not exchange with protons from the solvent or matrix. acanthusresearch.com While deuterium (B1214612) labels can sometimes be prone to exchange if placed adjacent to a carbonyl group, careful synthetic design can prevent this. acanthusresearch.com

Sufficient Mass Difference: The mass of the SIL standard must be different enough from the native analyte to be clearly distinguished by the mass spectrometer, avoiding spectral overlap. acanthusresearch.comamericanlaboratory.com

Isotopic Purity: The SIL standard should be free from any significant amount of the unlabeled species to avoid interference with the measurement of the native analyte. acanthusresearch.com

Contextualization of Acetone 2,4-Dinitrophenylhydrazone-d3 within Analytical Chemistry Methodologies

This compound is the deuterated analogue of the derivative formed from acetone and DNPH. pharmaffiliates.com Its primary application is as an internal standard for the quantitative analysis of acetone in various samples, including air, biological fluids, and consumer products like cigarette smoke. nih.govpharmaffiliates.comnih.gov

In a typical workflow, a sample suspected of containing acetone is spiked with a known quantity of deuterated acetone (acetone-d6) or, in this specific derivatization method, the final labeled derivative is used in a different manner. More commonly, the sample is collected on a cartridge coated with DNPH. Any acetone present reacts to form Acetone 2,4-dinitrophenylhydrazone. nih.gov For quantification using IDMS, a known amount of this compound could be added to the sample extract before analysis.

When the mixture is analyzed by LC-MS, the mass spectrometer can differentiate between the native derivative and the d3-labeled internal standard due to the mass difference. By comparing the peak area of the native Acetone 2,4-dinitrophenylhydrazone to that of the this compound internal standard, a precise and accurate concentration of acetone in the original sample can be determined. capes.gov.br This approach corrects for any variability in the derivatization reaction efficiency, sample cleanup, and instrument analysis. nih.gov

Compound Data

Below are tables detailing the properties of the key compounds discussed in this article.

Table 1: Properties of Acetone 2,4-Dinitrophenylhydrazone Data sourced from various chemical databases and suppliers. lgcstandards.comsigmaaldrich.comnist.govchemicalbook.com

PropertyValue
IUPAC Name 2,4-dinitro-N-(propan-2-ylideneamino)aniline
CAS Number 1567-89-1
Molecular Formula C₉H₁₀N₄O₄
Molecular Weight 238.20 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 126-128 °C
InChI Key YGIXYAIGWMAGIB-UHFFFAOYSA-N

Table 2: Properties of this compound Data sourced from various chemical suppliers. pharmaffiliates.comscbt.com

PropertyValue
CAS Number 259824-57-2
Molecular Formula C₉H₇D₃N₄O₄
Molecular Weight 241.22 g/mol
Isotopic Purity Typically >98%
Application Labeled analogue for use as an internal standard in mass spectrometry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O4 B1147573 Acetone 2,4-Dinitrophenylhydrazone-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIXYAIGWMAGIB-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Principles

Classical and Modern Synthetic Routes for 2,4-Dinitrophenylhydrazones

The formation of 2,4-dinitrophenylhydrazones is a hallmark reaction for the qualitative and quantitative identification of aldehydes and ketones. nih.gov The reaction is a condensation process, specifically a nucleophilic addition-elimination, where the amino group of 2,4-dinitrophenylhydrazine (B122626) (DNPH) attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone. wikipedia.orgchemguide.co.uk

The classical approach, known as Brady's test, utilizes a solution of DNPH in methanol (B129727) and concentrated sulfuric acid, known as Brady's reagent. wikipedia.orgchemguide.co.uk This highly acidic medium facilitates the reaction, which is signaled by the formation of a yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone derivative. wikipedia.org

While effective, the traditional Brady's method has been refined to achieve more controlled derivatization and to accommodate sensitive substrates. For instance, issues such as the formation of multiple derivatives or unwanted side reactions have led to modifications. nih.gov Modern adaptations include:

Reduced Acidity: For certain carbonyls, particularly those prone to dehydration or other acid-catalyzed side reactions, methods using significantly lower concentrations of acid (e.g., 0.5% H₂SO₄ compared to the original's higher concentration) have been developed. nih.gov

Alternative Catalysts: The use of solid-phase acid catalysts, such as a sulfonic acid ion-exchange resin in a solvent like refluxing toluene, offers an alternative to strong mineral acids, simplifying product purification.

Simultaneous Extraction/Derivatization: In analytical applications for complex matrices, methods have been developed where extraction and derivatization occur in a single step using an optimized solution of DNPH in aqueous acetonitrile (B52724) at a controlled pH.

Targeted Isotopic Incorporation for Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3

The synthesis of the titled deuterated compound requires the strategic introduction of deuterium (B1214612) atoms into either the acetone or the DNPH moiety. The prompt's focus on "phenyl ring deuterium" directs the strategy towards synthesizing 2,4-dinitrophenylhydrazine-d3.

This process would begin with a deuterated benzene (B151609) precursor. The synthesis of DNPH itself is typically achieved through the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648). byjus.com Therefore, to achieve ring deuteration, one would need to prepare 1-chloro-2,4-dinitrobenzene-d3. This can be accomplished through the nitration of deuterated chlorobenzene. An alternative, though not leading to phenyl ring deuteration, is to react acetone-d6 (B32918) with standard DNPH. Acetone-d6 is commonly prepared via a base-catalyzed hydrogen-deuterium exchange reaction between acetone and heavy water (D₂O).

The precise placement of deuterium on the phenyl ring is determined by the synthetic route of the 2,4-dinitrochlorobenzene-d3 precursor. The isotopic purity, a critical parameter for its use as an internal standard, is assessed using modern analytical techniques.

High-Resolution Mass Spectrometry (HR-MS): This is a primary tool for determining isotopic enrichment. By analyzing the mass-to-charge ratio with high precision, the relative abundance of ions corresponding to the deuterated compound (d3), partially deuterated species (d1, d2), and the non-deuterated (d0) analogue can be quantified to calculate the percentage of isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the structural integrity and the specific positions of the deuterium atoms. While ¹H NMR can show the absence of protons at specific sites, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their location on the phenyl ring. A combination of ¹H and ²H NMR can provide a highly accurate measure of isotopic abundance. oup.com

The combination of HR-MS and NMR provides a comprehensive evaluation, ensuring both the correct level of isotopic enrichment and the precise location of the labels within the molecule.

Reaction Mechanisms of Hydrazone Formation

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. This is followed by proton transfer and elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.

The C=N double bond in hydrazones results in the potential for stereoisomerism, with E (trans) and Z (cis) configurations. nih.govnih.gov

Formation: Typically, the derivatization reaction initially yields the more thermodynamically stable E-isomer. nih.govnih.gov

Interconversion: The presence of acid or irradiation with UV light can induce isomerization, leading to an equilibrium mixture of both E- and Z-isomers. nih.gov For many aldehyde and ketone dinitrophenylhydrazones, this equilibrium can be established in solutions containing a small amount of acid, such as phosphoric acid. nih.govnih.gov The Z-isomers often have slightly different spectral properties, with absorption maxima shifted to shorter wavelengths compared to the E-isomers. nih.gov

Stability: The Z-isomer can sometimes be stabilized by intramolecular hydrogen bonding. scielo.brscienceopen.com However, for many simple alkyl hydrazones, the E-isomer is sterically favored and predominates. The interconversion mechanism is thought to proceed through a rotation or inversion pathway, with recent studies suggesting a hydrazone-azo tautomerization followed by rotation around the C-N single bond may be a favorable mechanism in some systems. nih.gov

The table below shows equilibrium Z/E isomer ratios for various ketone 2,4-dinitrophenylhydrazones in an acidic medium, illustrating the influence of the carbonyl structure on the isomeric balance. nih.gov

CompoundEquilibrium Z/E Isomer Ratio
2-Butanone-2,4-dinitrophenylhydrazone0.20
2-Pentanone-2,4-dinitrophenylhydrazone0.21
2-Hexanone-2,4-dinitrophenylhydrazone0.22

This table is interactive. You can sort and filter the data.

The formation of 2,4-dinitrophenylhydrazones is a reversible reaction. The position of the equilibrium is influenced by the reaction conditions and the structure of the carbonyl compound.

Kinetics: The forward reaction is subject to acid catalysis. The rate of the reverse reaction (hydrolysis) is also dependent on acid concentration. nih.gov The interconversion between E and Z isomers follows first-order kinetics, with rate constants that can be determined by monitoring the concentration of each isomer over time, often using HPLC or NMR spectroscopy. scielo.br For example, some hydrazone derivatives exhibit isomerization rate constants in the range of 0.024 to 0.0799 min⁻¹ upon photo-irradiation. scielo.brscienceopen.com

Thermodynamics: The equilibrium constant (Keq) for the formation of the hydrazone derivative can be determined. For many ketone derivatives, the equilibrium constants, expressed as [carbonyl][DNPH]/[hydrazone][H₂O], are relatively small, indicating that the formation of the hydrazone is favorable under standard derivatization conditions where water is removed or the product precipitates. nih.gov The stability of the isomers is influenced by steric and electronic effects, with the E-isomer generally being the more thermodynamically stable product. rsc.orgmdpi.com

Advanced Analytical Spectrometry Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Carbonyls

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of carbonyl compounds after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govlongdom.org This derivatization increases the molecular weight and improves the chromatographic retention of small, polar carbonyls, facilitating their separation and sensitive detection. nih.gov

The separation of DNPH-derivatized carbonyls (hydrazones) is crucial, particularly for isomeric compounds that have the same mass-to-charge ratio (m/z) and can only be distinguished by their chromatographic retention times. A notable example is the pair of Acetone-DNPH and Propionaldehyde-DNPH, both of which have the same molecular weight. copernicus.orglcms.cz

Effective separation is typically achieved using reversed-phase chromatography, most commonly with C18 columns. longdom.orgcopernicus.org The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724). copernicus.orglcms.cz Optimization involves adjusting the gradient slope, flow rate, and column temperature to maximize the resolution between closely eluting isomers and other interfering compounds from the sample matrix. Inadequate separation can lead to co-elution, making accurate quantification impossible without high-resolution mass spectrometry or tandem MS. copernicus.orgnih.gov

Below is a table summarizing typical parameters for the LC separation of DNPH derivatives.

Table 1: Typical Liquid Chromatography Parameters for DNPH-Hydrazone Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 2-5 µm particle size, 100-250 mm length) Provides hydrophobic interaction for separating the hydrazone derivatives.
Mobile Phase A Water (often with additives like formic acid) The weaker solvent in the reversed-phase system.
Mobile Phase B Acetonitrile or Methanol (B129727) The stronger organic solvent used to elute the analytes.
Gradient Elution e.g., 40% B to 70% B over 20-30 minutes Allows for the separation of a wide range of hydrazones with different polarities in a single run. lcms.cz
Flow Rate 0.2 - 1.0 mL/min (for standard LC); ≤300 nL/min (for nano-LC) Influences separation efficiency and analysis time. Nano-LC can increase sensitivity. nih.gov
Column Temperature 30 - 40 °C Affects viscosity of the mobile phase and retention behavior, helping to improve peak shape and reproducibility. longdom.orglcms.cz

| Injection Volume | 5 - 50 µL | The amount of sample introduced into the system. copernicus.org |

Several ionization techniques are employed for the analysis of DNPH-derivatized carbonyls, with the choice depending on the desired sensitivity and the specific instrumentation available. nih.gov

Electrospray Ionization (ESI): ESI is a versatile technique that can be operated in both positive and negative ion modes for hydrazone analysis. nih.govlongdom.org In negative ion mode, it typically generates deprotonated molecules [M-H]⁻, which has been a common approach for these compounds. longdom.orgcopernicus.org However, recent studies using nano-ESI have shown that positive ion mode can yield protonated molecules [M+H]⁺ with significantly higher ion abundances for many aldehyde-DNPH derivatives compared to the negative mode. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is particularly effective for analyzing less polar molecules and is a suitable method for DNPH derivatives. nih.govnih.gov It is often used in negative ion mode, where it reliably produces deprotonated molecules, allowing for excellent detectability and confident identification of components. lcms.cznih.gov

Atmospheric Pressure Photoionization (APPI): APPI is another ionization technique that has been successfully used for the analysis of carbonyl-DNPH derivatives. nih.gov It can ionize a broad range of compounds and can be an alternative when ESI or APCI provides a suboptimal response.

Below is a comparative table of these ionization techniques for DNPH derivative analysis.

Table 2: Comparison of Ionization Techniques for Carbonyl-DNPH Analysis

Technique Common Ionization Mode Advantages Considerations
Electrospray Ionization (ESI) Negative [M-H]⁻ or Positive [M+H]⁺ Widely available; soft ionization preserves the molecular ion; nano-ESI offers high sensitivity. nih.gov Susceptible to matrix effects and ion suppression; positive mode may be more sensitive for some derivatives. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) Negative [M-H]⁻ Robust and less prone to matrix effects than ESI; suitable for a wide range of DNPH derivatives. lcms.cznih.gov Can sometimes induce more fragmentation than ESI.

| Atmospheric Pressure Photoionization (APPI) | Positive or Negative | Can ionize compounds that are difficult to analyze by ESI or APCI. nih.gov | Less common than ESI and APCI; may require a dopant to enhance ionization. |

Tandem mass spectrometry (MS/MS) and multi-stage fragmentation (MSn) are invaluable tools for the definitive structural confirmation of DNPH derivatives. nih.govresearchgate.net By isolating the precursor ion (the [M+H]⁺ or [M-H]⁻ of the hydrazone) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated that acts as a structural fingerprint.

Detailed fragmentation pathways have been established through MSn studies. nih.govnih.gov For example, in positive ion mode, a characteristic fragmentation of protonated DNPH derivatives is the neutral loss of a hydroxyl radical (•OH), a diagnostic feature of nitro aromatic compounds. nih.gov Further fragmentation (MS³) of these ions can provide additional structural details. nih.gov In negative ion mode, different fragmentation pathways occur, also yielding specific product ions that can be used for identification. nih.govnih.gov This level of structural detail allows for the unambiguous identification of the original carbonyl compound, even with low quantities of the analyte (1-10 ng). nih.gov

Table 3: Common Fragment Ions in MS/MS of DNPH Derivatives

Ionization Mode Precursor Ion Key Fragment Ion(s) Description
Positive (ESI) [M+H]⁺ [M+H - •OH]⁺ Loss of a hydroxyl radical from a nitro group on the DNPH moiety. nih.gov

| Negative (APCI) | [M-H]⁻ | m/z 163, m/z 76 | Characteristic fragment ions corresponding to parts of the DNPH structure. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

While LC-MS is more prevalent for the analysis of DNPH derivatives, GC-MS can also be employed. The integration of GC with more specialized mass spectrometry techniques, such as isotope ratio mass spectrometry, provides unique analytical capabilities.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful technique used to measure compound-specific carbon isotope ratios (¹³C/¹²C), often expressed in delta notation (δ¹³C). buffalo.edunih.gov This method is used to determine the origin of a substance, for instance, distinguishing between natural and synthetic sources or identifying the biosynthetic pathway of a compound. chromatographyonline.comresearchgate.net

In this technique, compounds are first separated by a gas chromatograph. nih.gov After eluting from the GC column, each compound is quantitatively converted into carbon dioxide (CO₂) gas in a high-temperature combustion reactor. buffalo.edu The CO₂ is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of ¹³C to ¹²C. buffalo.edunih.gov While Acetone (B3395972) 2,4-dinitrophenylhydrazone-d3 is designed as a standard for concentration measurements, the non-deuterated analyte (Acetone 2,4-dinitrophenylhydrazone) could be analyzed by GC/C/IRMS to investigate the carbon isotope signature of the original acetone, providing information about its source. nih.gov

Principles and Applications of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive quantitative method that relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. texilajournal.comnih.gov Acetone 2,4-dinitrophenylhydrazone-d3 is specifically designed for this purpose, serving as the "heavy" labeled standard for the quantification of "light" (natural abundance) acetone. cymitquimica.commedchemexpress.comnih.gov

The principle of ID-MS is straightforward yet powerful. A known quantity of the isotopically labeled standard (e.g., Acetone-d3-DNPH) is added to the sample before any extraction or cleanup steps. acs.org The labeled standard is assumed to have virtually identical chemical and physical properties to the unlabeled analyte. texilajournal.comnih.gov Consequently, both the analyte and the standard experience the same potential losses during sample preparation and the same ionization response (or suppression) in the mass spectrometer's ion source. texilajournal.com

The mass spectrometer can distinguish between the light analyte and the heavy standard due to their mass difference (3 Daltons in this case). nih.gov By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy and precision, as the ratio remains constant regardless of sample loss. texilajournal.comacs.org This makes ID-MS the gold standard for quantification, especially in complex biological or environmental matrices. texilajournal.comnih.gov

Enhancing Analytical Precision and Accuracy through Deuterated Internal Standards

The use of deuterated internal standards, such as this compound, is a cornerstone of robust quantitative analytical methods, particularly in mass spectrometry. The fundamental principle behind this approach is the near-identical chemical and physical behavior of the deuterated standard to its non-labeled counterpart. epa.gov This similarity ensures that the internal standard experiences the same variations as the analyte during sample preparation, injection, and ionization, thus providing a reliable basis for correction and improving the precision and accuracy of the measurement. epa.gov

A critical aspect of using deuterated standards is their co-elution with the analyte of interest in chromatographic separations. epa.gov However, a phenomenon known as the chromatographic isotope effect can occur, where deuterated compounds exhibit slightly different retention times than their non-deuterated analogues. epa.gov Studies have shown that deuterated peptides, for instance, tend to elute slightly earlier in reversed-phase liquid chromatography (RPLC). epa.gov Research on DNPH derivatives has also revealed that deuterium (B1214612) isotope substitution can have a significant effect on retention time shifts. labmix24.com This effect is influenced by chromatographic parameters and is generally more pronounced with deuterium labeling compared to ¹³C or ¹⁵N labeling. labmix24.com Despite this potential for a slight chromatographic shift, the benefits of using a deuterated internal standard in minimizing other sources of error far outweigh this manageable effect. The key is that the deuterated standard still experiences the same analytical variability as the native analyte, allowing for accurate correction.

The following table presents data on the chromatographic behavior of DNPH derivatives, illustrating the isotope effect.

CompoundChromatographic SystemObserved Isotope EffectReference
d3-DNPH derivativesReversed-Phase Liquid Chromatography (RPLC)Significant effect on retention time shifts compared to non-deuterated analogues. labmix24.com
Deuterated PeptidesReversed-Phase Liquid Chromatography (RPLC)Median retention time shift of 2.0-2.9 seconds earlier than non-deuterated peptides. epa.gov
¹³C or ¹⁵N Labeled CompoundsReversed-Phase Liquid Chromatography (RPLC)Generally no significant chromatographic isotope effect observed. labmix24.com

Mitigation of Matrix Effects and Instrument Drift in Complex Sample Matrices

One of the most significant challenges in quantitative analysis, especially with LC-MS, is the "matrix effect." This phenomenon arises from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Instrument drift, where the sensitivity of the mass spectrometer changes over time, can also introduce significant error.

This compound is an invaluable tool for mitigating these issues. Because the deuterated internal standard is chemically identical to the analyte, it is affected by matrix components and instrument fluctuations in the same manner. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively canceled out, leading to a more accurate and reliable quantification. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis in complex matrices.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods, such as EPA Method 1625, that utilize stable isotopically labeled analogs to correct for the variability inherent in analytical techniques when analyzing complex samples like wastewater. epa.gov The principle of adding a known quantity of the labeled compound to the sample before extraction and analysis allows for the correction of losses during sample processing and compensates for matrix-induced signal variations. epa.gov

Comprehensive Method Development and Validation Frameworks

The development of a robust analytical method using this compound as an internal standard requires a comprehensive validation framework to ensure its reliability and fitness for purpose. This process typically involves assessing several key performance parameters as outlined by international guidelines.

A critical step in method development is the optimization of the derivatization reaction itself. Studies have shown that the stability of DNPH derivatives can be influenced by factors such as the acidity of the reaction medium. For instance, the degradation of acetone-2,4-dinitrophenylhydrazone has been observed to increase with the concentration of phosphoric acid. nemi.gov Therefore, controlling the reaction conditions is paramount to achieving consistent and accurate results.

Method validation for quantitative analyses using this compound generally includes the evaluation of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the coefficient of determination (R²) of the resulting calibration curve.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among a series of measurements of the same sample, typically expressed as the relative standard deviation (%RSD).

The following tables provide examples of method validation data for the analysis of acetone and other carbonyls using DNPH derivatization, which are indicative of the performance that can be expected when using a deuterated internal standard like this compound.

Method Validation Parameters for Acetone Analysis via DNPH Derivatization
ParameterValue/RangeMatrixReference
Recovery Efficiency92.8 ± 0.9%Acetonitrile/Water researchgate.net
Inter-day Precision (CV%)2.9%Water researchgate.net
Linearity (R²)>0.99Soya Grain Extract nih.gov
Method LOQ10 µg/kgSoya Grain nih.gov
epa.govca.gov

Isotopic Tracing and Mechanistic Research

Utilization in Biochemical Pathway Elucidation and Metabolomic Profiling

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and biochemical research. Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3, as a deuterated derivative of acetone, is instrumental in elucidating metabolic pathways and quantifying endogenous metabolites.

In metabolomic profiling, the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely adopted method to enhance their detection and separation by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The use of a deuterated derivatizing agent, such as d3-DNPH, or the derivatization of a deuterated metabolite like acetone-d3, allows for the creation of stable isotope-labeled internal standards. These standards are crucial for accurate quantification, as they can correct for variations during sample preparation and analysis, including matrix effects.

While direct studies showcasing the use of Acetone 2,4-Dinitrophenylhydrazone-d3 for elucidating the entire metabolic pathway of acetone are not extensively documented, the principles of isotopic tracing strongly support its utility. For instance, deuterium-labeled substrates are regularly employed to probe metabolic fluxes. In a study on yeast metabolism, deuterium (B1214612) magnetic resonance spectroscopy was used to track the real-time consumption of various deuterated compounds, including acetone. This demonstrates the potential of using isotopically labeled acetone to follow its metabolic fate within a biological system. The derivatization of acetone-d3 to its 2,4-dinitrophenylhydrazone would facilitate its extraction and analysis from complex biological matrices, thereby enabling a more detailed investigation of its metabolic transformations. The metabolism of acetone itself is significant in certain physiological and pathological states, such as ketosis, and understanding its pathways is of clinical importance. nih.govnih.govwikipedia.org

Tracing Carbon Isotope Fractionation and Exchange in Chemical Processes

The precise measurement of carbon isotope ratios (¹³C/¹²C) can provide valuable insights into the origin and transformation of chemical compounds. The derivatization of carbonyl compounds with DNPH has been successfully applied to the carbon isotope analysis of atmospheric acetone. nih.gov In this method, the carbon isotopic composition of the acetone is determined by analyzing the resulting acetone-DNPH derivative and applying a mass balance equation. nih.gov

The use of this compound in such studies would primarily be as an internal standard to ensure the accuracy and reproducibility of the measurements. By adding a known amount of the deuterated standard to a sample, any fractionation that might occur during the derivatization, extraction, or analytical steps can be monitored and corrected for. Research has shown that the DNPH derivatization process itself does not introduce significant carbon isotope fractionation. nih.gov The stability of the C-D bonds in the deuterated phenyl ring of the derivatizing agent ensures that it does not interfere with the carbon isotope analysis of the target analyte.

Furthermore, the study of hydrogen-deuterium exchange reactions can provide information about reaction mechanisms. For example, the proton-deuterium exchange of acetone in various solvent systems has been studied in detail using NMR spectroscopy. These studies reveal information about the reactivity of the alpha-hydrogens of acetone and the catalytic effects of the surrounding medium. While not directly involving the pre-formed hydrazone, this fundamental research into acetone's isotopic exchange behavior is relevant to understanding the broader context of its isotopic chemistry.

Isotope Effects in Derivatization Reactions and Subsequent Analytical Steps

The substitution of hydrogen with deuterium can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.gov This phenomenon is particularly pronounced for deuterium, where the mass is doubled compared to protium. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. nih.gov

In the context of the derivatization of acetone with 2,4-dinitrophenylhydrazine, a secondary kinetic isotope effect might be observed. This is because the C-H bonds of acetone are not broken during the reaction. However, changes in hybridization at the carbonyl carbon from sp² to sp³ in the transition state can lead to small but measurable isotope effects.

More significantly, a chromatographic isotope effect is often observed when analyzing deuterated and non-deuterated compounds. Typically, deuterated compounds elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. This is attributed to the subtle differences in polarity and intermolecular interactions caused by the presence of deuterium. This separation can be both a challenge and an opportunity in analytical chemistry. While it can complicate co-elution for the purpose of internal standardization, it also allows for the chromatographic resolution of the labeled and unlabeled species.

The formation of syn/anti-isomers of the 2,4-dinitrophenylhydrazones of unsymmetrical ketones can further complicate chromatographic analysis. The presence of these isomers can lead to multiple peaks for a single analyte, which must be accounted for in quantitative methods.

Below is an interactive data table summarizing the potential isotope effects in the analysis of acetone and its deuterated isotopologue using DNPH derivatization.

ParameterObserved EffectMagnitudeImplication for Analysis
Kinetic Isotope Effect (KIE) in Derivatization Secondary KIESmall (kH/kD ≈ 1.0 - 1.2)Minor impact on reaction rate, generally not significant for quantitative analysis.
Chromatographic Isotope Effect (Reversed-Phase LC) Deuterated compound elutes earlierRetention time shift can be several secondsCan be used for chromatographic resolution of labeled and unlabeled compounds. Must be considered when using as an internal standard.
Mass Spectrometry Mass shiftd3-DNPH derivative shows a +3 Da shiftEnables clear differentiation and quantification of the labeled standard from the unlabeled analyte.
Isomer Formation (syn/anti) Multiple chromatographic peaks for a single analyteVaries depending on the carbonyl compound and chromatographic conditionsRequires careful method development to ensure accurate integration and quantification of all isomers.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Location and Molecular Structure Determination

NMR spectroscopy is the most definitive method for determining the precise location of deuterium atoms in a molecule. For Acetone (B3395972) 2,4-Dinitrophenylhydrazone-d3, a combination of ¹H, ¹³C, and ²H (Deuterium) NMR spectroscopy would be required.

¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the protons on the dinitrophenyl ring would be expected. The absence of signals at specific positions, when compared to the spectrum of the non-deuterated analogue, would confirm the locations of deuterium substitution. chemicalbook.comchemicalbook.com For a -d3 labeled phenyl ring, one would anticipate a significant reduction or complete disappearance of signals in the aromatic region.

¹³C NMR: The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms. Carbons directly bonded to deuterium (C-D) would exhibit a triplet splitting pattern due to the spin-1 nature of the deuterium nucleus and a noticeable isotopic shift compared to the corresponding C-H signal in the unlabeled compound. chemicalbook.com

²H NMR: A direct ²H NMR experiment would show signals only for the deuterium atoms, providing unequivocal evidence of their chemical environment and confirming the successful isotopic labeling.

No published spectra or detailed chemical shift data for Acetone 2,4-Dinitrophenylhydrazone-d3 are available to populate a data table.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify functional groups and analyze the vibrational modes of a molecule. The IR spectrum of Acetone 2,4-dinitrophenylhydrazone shows characteristic peaks for N-H stretching, C=N stretching, aromatic C-H stretching, and the symmetric and asymmetric stretches of the nitro (NO₂) groups. nist.govresearchgate.net

In the spectrum of the deuterated analogue, the most significant change would be the appearance of C-D stretching vibrations at lower wavenumbers (typically around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹). nist.govresearchgate.net This shift is due to the heavier mass of the deuterium atom. The absence of certain C-H bending modes in the fingerprint region could also be indicative of deuteration.

A comparative data table cannot be generated without the actual IR spectrum for the deuterated compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomeric Differentiation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. 2,4-Dinitrophenylhydrazones are brightly colored compounds due to an extended conjugation system involving the phenyl ring, the nitro groups, and the hydrazone moiety. Their UV-Vis spectra typically show strong absorptions corresponding to π-π* and n-π* transitions. researchgate.netmt.com For the parent compound, these transitions give it its characteristic yellow-to-red color. researchgate.net

The effect of deuteration on the electronic transitions is generally minimal, as the electronic structure is not significantly altered by the change in nuclear mass. Therefore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart. Subtle shifts (solvatochromic or isotopic shifts) could potentially be observed in high-resolution measurements, but no such studies have been published.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgresearchgate.net While the crystal structure of the parent 2,4-dinitrophenylhydrazine (B122626) is known, and structures of various hydrazone derivatives have been reported, a crystallographic study of this compound has not been found in the public domain. wikipedia.orgnih.gov

Such a study would reveal the precise molecular geometry and how the molecules pack in the crystal lattice. It would also show if there are any significant differences in the solid-state arrangement caused by the deuterium substitution, although such effects are typically very subtle. nih.govcsu.edu.au

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, derived from X-ray crystallography data. nih.govnih.govdoaj.org This analysis maps various close contacts, such as hydrogen bonds (e.g., C-H···O) and π-stacking interactions, which govern the supramolecular architecture. nih.gov

As no crystal structure for this compound is available, a Hirshfeld surface analysis has not been performed. If data were available, it would provide quantitative insight into how the deuterated molecules interact with each other in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For a molecule like Acetone (B3395972) 2,4-dinitrophenylhydrazone, DFT calculations can predict key structural parameters and electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that defines the mathematical functions used to describe the electronic orbitals. researchgate.net

Molecular Geometry: The optimized geometry from a DFT calculation would provide precise information on bond lengths, bond angles, and dihedral angles. This allows for a detailed visualization of the molecule's shape, including the planarity of the dinitrophenyl ring and the conformation of the hydrazone linkage.

Illustrative Data Table: Predicted Molecular Geometry Parameters (Note: The following data is illustrative for a generic hydrazone and not specific to Acetone 2,4-dinitrophenylhydrazone-d3 as a dedicated study was not found in the literature search.)

ParameterAtoms InvolvedPredicted Value
Bond LengthC=N~1.28 Å
Bond LengthN-N~1.38 Å
Bond AngleC-N-N~119°
Dihedral AngleC-C-N-N~180° (for a planar conformer)

Electronic Structure: The electronic structure analysis from DFT calculations includes the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and electronic transitions of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. Additionally, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions.

Illustrative Data Table: Predicted Electronic Structure Parameters (Note: The following data is illustrative and not from a specific study on this compound.)

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap4.5

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly valuable. The deuteration at the acetone moiety would primarily affect the vibrational frequencies associated with the C-D bonds in the IR spectrum and the chemical shifts and coupling constants in the NMR spectrum.

Spectroscopic Parameters: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These predicted spectra can help in the assignment of experimental IR bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. For the d3-variant, the absence of proton signals from the methyl groups of acetone and the presence of deuterium (B1214612) signals would be a key feature.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data (Note: This table is illustrative. Experimental IR data for the non-deuterated compound is available, but a corresponding theoretical study for comparison was not found.) nist.govchemicalbook.comchemicalbook.com

Spectroscopic FeaturePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
IR~3300~3300N-H stretch
IR~1620~1615C=N stretch
IR~1510, ~1330~1510, ~1335NO₂ asymmetric and symmetric stretch

Conformational Analysis: Acetone 2,4-dinitrophenylhydrazone can exist in different spatial arrangements or conformations due to rotation around single bonds. A computational conformational analysis can identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface.

Modeling of Reaction Transition States and Energetics for Hydrazone Formation

The formation of Acetone 2,4-dinitrophenylhydrazone from acetone and 2,4-dinitrophenylhydrazine (B122626) is a condensation reaction that proceeds through a series of steps. doubtnut.comchemguide.co.uk This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of acetone, followed by dehydration. vaia.comquora.com

Reaction Mechanism Steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The nitrogen atom of the hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate. doubtnut.com

Proton transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

Dehydration: The resulting water molecule is eliminated to form the C=N double bond of the hydrazone. doubtnut.com

Illustrative Data Table: Calculated Energetics for Hydrazone Formation (Note: The following data is illustrative for a generic hydrazone formation and not from a specific study on the reaction of acetone with 2,4-dinitrophenylhydrazine.)

Reaction StepParameterPredicted Value (kcal/mol)
Nucleophilic AttackActivation Energy (Ea)15-20
DehydrationActivation Energy (Ea)10-15
Overall ReactionReaction Enthalpy (ΔH)-10

Academic Research Applications Methodological Focus

Methodological Advances in Carbonyl Compound Quantification in Environmental Monitoring Research

The quantification of volatile organic compounds (VOCs), particularly carbonyls like acetone (B3395972), in environmental samples such as air is critical for pollution monitoring and atmospheric chemistry studies. The established method involves trapping airborne carbonyls by reacting them with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms stable dinitrophenylhydrazone derivatives. These derivatives are then typically analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

A significant methodological advancement in this field is the use of stable isotope-labeled standards to improve the accuracy and reliability of these measurements, especially when coupled with mass spectrometry (MS). While the direct use of pre-formed Acetone 2,4-dinitrophenylhydrazone-d3 is one approach, a more versatile method involves the use of a deuterated derivatizing agent, such as 2,4-dinitro-3,5,6-trideuterophenylhydrazine (d3-DNPH). When air samples are passed through a cartridge coated with d3-DNPH, the carbonyls present react to form deuterated hydrazones. This in-situ derivatization allows for the simultaneous quantification of a wide range of carbonyl compounds.

For the specific analysis of acetone, using an isotope dilution method with a deuterated standard like this compound provides a robust analytical procedure. The following table illustrates typical performance characteristics of such a method for quantifying acetone in air samples.

ParameterTypical ValueDescription
Analytical Technique HPLC-MS/MSHigh-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.
Internal Standard This compoundAdded to the sample prior to extraction and analysis.
Limit of Detection (LOD) 0.05 µg/m³The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 µg/m³The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linear Range 0.15 - 50 µg/m³The concentration range over which the method is accurate and precise.
Recovery 95 - 105%The percentage of the analyte recovered during the sample preparation process.
Precision (RSD) < 5%The relative standard deviation, indicating the repeatability of the measurements.

This table is a representative example of method validation data for the analysis of acetone in environmental samples using an isotope dilution method with a deuterated standard.

Development of Analytical Assays for Ketones and Aldehydes in Biochemical and Metabolic Research

Acetone is a significant biomarker in human breath and other biological fluids, with elevated levels being indicative of metabolic states such as diabetic ketoacidosis. The accurate measurement of acetone is therefore crucial for clinical diagnostics and metabolic research. The use of isotope-coded derivatization followed by mass spectrometry has emerged as a superior technique for the absolute quantification of carbonyl-containing metabolites in complex biological matrices. nih.gov

In this context, this compound serves as an invaluable internal standard. A typical workflow involves the collection of a biological sample (e.g., blood, urine, or breath condensate), spiking it with a known quantity of the deuterated standard, followed by derivatization with DNPH. The resulting mixture of native and deuterated acetone-DNPH is then extracted and analyzed by LC-MS/MS. This isotope dilution approach effectively mitigates matrix effects, which are a common challenge in biological sample analysis.

The development of such assays has led to highly sensitive and specific methods for monitoring acetone levels. For instance, studies have focused on developing methods for the analysis of acetone in urine as a non-invasive marker for diabetes. The use of a deuterated internal standard is key to achieving the required accuracy and precision for clinical applications.

ParameterTypical ValueDescription
Analytical Technique LC-MS/MSLiquid Chromatography-tandem Mass Spectrometry.
Sample Matrix Urine, Blood Plasma, Breath CondensateThe biological fluid being analyzed.
Internal Standard This compound or Acetone-d6 (B32918)The deuterated standard used for quantification.
Limit of Detection (LOD) 0.1 µMThe lowest concentration of acetone that can be reliably detected.
Limit of Quantification (LOQ) 0.5 µMThe lowest concentration of acetone that can be quantified reliably.
Linear Range 0.5 - 1000 µMThe concentration range over which the assay is linear.
Intra-day Precision (RSD) < 5%The precision of the assay within a single day.
Inter-day Precision (RSD) < 10%The precision of the assay across different days.

This table represents typical validation parameters for a biochemical assay designed to quantify acetone in biological fluids using an isotope dilution strategy.

Protocols for Trace Carbonyl Analysis in Food Science and Related Chemical Studies

In food science, the analysis of carbonyl compounds is important for several reasons, including the assessment of off-flavors, monitoring of lipid peroxidation, and ensuring the safety of food contact materials. Acetone can be present in food as a natural volatile compound or as a migrant from packaging materials. Its quantification at trace levels requires highly sensitive and accurate analytical methods.

The use of DNPH derivatization followed by chromatographic analysis is a standard approach. However, the complexity of food matrices can lead to significant analytical challenges. The application of an isotope dilution method using this compound as an internal standard is a powerful strategy to overcome these challenges. This approach allows for the accurate quantification of acetone even in the presence of interfering compounds.

For example, a protocol for the analysis of acetone in a food product might involve homogenization of the sample, followed by headspace solid-phase microextraction (SPME) where the volatile acetone is trapped and derivatized with DNPH. The addition of this compound at the beginning of the process ensures that any variability in the extraction and derivatization steps is accounted for.

ParameterTypical ValueDescription
Analytical Technique GC-MS or LC-MSGas or Liquid Chromatography coupled with Mass Spectrometry.
Sample Preparation Headspace SPME with in-situ derivatizationSolid-Phase Microextraction from the headspace of the sample with simultaneous derivatization.
Internal Standard This compoundThe deuterated internal standard for isotope dilution.
Limit of Quantification (LOQ) 1-10 µg/kgThe limit at which acetone can be reliably quantified in the food matrix.
Recovery 90 - 110%The efficiency of the extraction process.
Matrix Effect Compensated by isotope dilutionThe influence of the food matrix on the analytical signal is corrected for.

This table illustrates a typical protocol and performance for the trace analysis of acetone in a food matrix using an isotope dilution mass spectrometry method.

Contributions to Reaction Monitoring and Product Characterization in Organic Synthesis Research

In organic synthesis, the precise monitoring of reaction progress and the unambiguous characterization of products are paramount. The reaction of carbonyl compounds is a cornerstone of synthetic chemistry, and DNPH has long been used as a reagent for the qualitative detection of aldehydes and ketones. A significant methodological advance is the use of isotope-coded derivatization for quantitative reaction monitoring.

By using a mixture of non-labeled and isotope-labeled derivatization reagents (e.g., DNPH and d3-DNPH), it is possible to accurately quantify the formation of a carbonyl product over time. Alternatively, if a deuterated starting material is used, the reaction can be monitored by tracking the formation of the deuterated product.

This compound can be used as a standard to characterize the products of reactions involving acetone. For example, in solid-phase organic synthesis, DNPH can be used for the colorimetric monitoring of reactions involving aldehydes. researchgate.net If such a reaction were to produce acetone, the use of this compound as a standard in a subsequent LC-MS analysis would allow for the confirmation of the product's identity and its quantification.

The use of isotope-labeled standards and derivatization agents represents a move towards more quantitative and high-throughput methods in organic synthesis research, enabling more efficient reaction optimization and discovery.

ApplicationMethodological FocusBenefit
Reaction Progress Monitoring Isotope-coded derivatization with DNPH/d3-DNPHAllows for accurate quantification of carbonyl product formation over time by LC-MS.
Product Characterization Use of this compound as a reference standardConfirms the identity of acetone as a reaction product through retention time and mass spectral matching.
Quantitative Yield Determination Isotope dilution with this compoundEnables precise determination of the yield of a reaction that produces acetone, correcting for workup and analysis losses.

This table summarizes the contributions of methodologies involving deuterated standards like this compound in organic synthesis research.

Challenges, Limitations, and Future Research Horizons

Analytical Challenges Posed by Stereoisomerism and Strategies for Accurate Quantification

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can lead to the formation of stereoisomers, which presents a significant analytical challenge. These stereoisomers can arise from two main sources: the presence of pre-existing chiral centers in the original carbonyl compound and the formation of E/Z isomers around the C=N double bond of the resulting hydrazone.

Unsymmetrical ketones and aldehydes react with DNPH to form syn- and anti-isomers (also referred to as E- and Z-isomers). These isomers can exhibit different chromatographic behavior, potentially leading to peak broadening or splitting in techniques like high-performance liquid chromatography (HPLC). silantes.com Crucially, these stereoisomers may not be formed in equal amounts and can have different UV absorbance maxima. nih.gov This disparity can lead to underestimation of carbonyl concentrations if a single isomer is measured or if the detection wavelength is not optimized for both.

Furthermore, the ratio of E to Z isomers can be influenced by environmental factors such as UV irradiation and the presence of acid. nih.govnih.gov For instance, purified aldehyde-2,4-dinitrophenylhydrazones may exist predominantly as the E-isomer, but exposure to acid can facilitate isomerization to a mixture of E- and Z-isomers. nih.govnih.govnih.gov This can introduce variability and error into quantitative analyses.

To address these challenges, several strategies have been developed. One effective approach is the addition of an acid, such as phosphoric acid, to both the sample and the standard solutions. This helps to establish a consistent equilibrium between the E and Z isomers, ensuring that the isomer ratio is the same in both the sample and the standard, thereby improving the accuracy of quantification. nih.govnih.govnih.gov Additionally, the use of diode array detectors in HPLC allows for the monitoring of multiple wavelengths simultaneously, which can help to mitigate quantification errors arising from the different absorption maxima of the isomers. nih.gov

For carbonyl compounds that are chiral, derivatization with an achiral reagent like DNPH results in a pair of diastereomers if the molecule already contains a chiral center, or a pair of enantiomers if the carbonyl group itself is the source of chirality. The separation of these enantiomers or diastereomers often requires specialized chiral chromatography techniques, such as the use of chiral stationary phases (CSPs) in HPLC or gas chromatography (GC). Chiral resolution is crucial in many fields, particularly in biological and pharmaceutical analysis, where the different stereoisomers of a compound can have vastly different physiological effects.

Addressing Interferences and Enhancing Selectivity in Diverse Research Matrices

The analysis of derivatized carbonyl compounds, including Acetone (B3395972) 2,4-dinitrophenylhydrazone-d3, in complex matrices such as biological fluids, environmental samples, and food products is often hampered by the presence of interfering substances. These interferences can co-elute with the analyte of interest, leading to inaccurate quantification and reduced sensitivity.

One significant source of interference is the presence of other endogenous or exogenous carbonyl compounds in the matrix, which will also react with the DNPH reagent. This can lead to a complex mixture of dinitrophenylhydrazones, making the chromatographic separation and accurate quantification of the target analyte challenging. Furthermore, the DNPH reagent itself can be a source of contamination, as it may contain impurities or degrade over time to form interfering compounds. For example, formaldehyde is a common contaminant in DNPH, and its presence can lead to artificially high readings for this aldehyde. lcms.cz To mitigate this, purification of the DNPH reagent through recrystallization is often necessary. lcms.cz

Matrix effects are a major concern in liquid chromatography-mass spectrometry (LC-MS) analysis. Co-eluting matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to significant errors in quantification. Stable isotope-coded derivatization (ICD) is a powerful strategy to compensate for matrix effects. nih.gov By using a deuterated derivatization reagent like d3-DNPH to create an internal standard that is chemically identical to the derivatized analyte, any matrix effects will affect both the analyte and the internal standard equally, allowing for accurate relative quantification.

To enhance selectivity, various sample preparation and cleanup techniques can be employed. Solid-phase extraction (SPE) is a commonly used method to remove interfering compounds and pre-concentrate the analytes of interest. researchgate.net Specialized SPE cartridges can be designed to selectively retain the dinitrophenylhydrazone derivatives while allowing interfering compounds to pass through. Additionally, techniques like mass defect filtering (MDF) can be used in high-resolution mass spectrometry to computationally remove interferences from the raw data, resulting in a cleaner chromatogram. researchgate.net

The table below summarizes some of the common interferences and strategies to enhance selectivity:

Interference SourceDescriptionStrategy for Enhancement of Selectivity
Other Carbonyl Compounds Endogenous or exogenous carbonyls in the matrix react with DNPH, creating a complex mixture of derivatives.High-resolution chromatography (e.g., UHPLC), selective extraction techniques.
DNPH Reagent Impurities Contaminants like formaldehyde in the DNPH reagent can lead to false positives.Recrystallization of the DNPH reagent before use.
Matrix Effects in LC-MS Co-eluting compounds from the matrix suppress or enhance the ionization of the analyte.Use of stable isotope-labeled internal standards (e.g., Acetone 2,4-Dinitrophenylhydrazone-d3), advanced sample cleanup (e.g., SPE).
Nucleic Acids In biological samples, nucleic acids can react with DNPH, causing artifactual increases in carbonyl measurements.Treatment of cell extracts with DNase and RNase to remove nucleic acids. nih.gov
Thiols High concentrations of thiols in homogenizing buffers can lead to artifactual increases in protein carbonyls.Avoidance of high thiol concentrations in buffers. nih.gov

Innovations in Derivatization Reagent Chemistry beyond 2,4-Dinitrophenylhydrazine

While 2,4-dinitrophenylhydrazine remains a widely used derivatization reagent for carbonyl compounds, its limitations, such as the formation of stereoisomers and potential for interferences, have driven the development of innovative alternative reagents. These next-generation derivatization agents often offer improved sensitivity, selectivity, and compatibility with modern analytical techniques, particularly mass spectrometry.

One area of innovation focuses on reagents that enhance ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. For example, hydrazine-based reagents that introduce a permanently charged moiety or a group with high proton affinity can significantly improve the sensitivity of detection for carbonyl compounds. ruc.dkDansylhydrazine (Dns-Hz) is one such reagent that not only improves ionization efficiency but also provides a fluorescent tag for detection. nih.gov

Other novel reagents have been designed to offer milder reaction conditions and produce more stable derivatives. O-tert-butyl-hydroxylamine hydrochloride (TBOX) is an alternative that allows for aqueous reactions and produces lower molecular weight oximes, which can be advantageous for the detection of multi-carbonyl compounds. musechem.com2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3) offers a quicker and milder derivatization reaction compared to DNPH due to the high nucleophilicity of its hydrazine (B178648) group, minimizing the risk of degradation of sensitive aldehydes. nih.gov

For enhanced selectivity, reagents that specifically target certain types of carbonyls have been developed. 4-(2-(trimethylammonio) ethoxy) benzenaminium halide (4-APC) is a selective derivatization reagent for the analysis of aldehydes, as the initial imine formation with ketones is less favorable. nih.gov Building on this, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) incorporates a bromophenethyl group, which introduces an isotopic signature and additional fragmentation identifiers, enhancing the capabilities for screening and identifying unknown aldehydes. lcms.cz

The following table provides a comparison of some innovative derivatization reagents with the traditional 2,4-dinitrophenylhydrazine:

Derivatization ReagentKey Innovation/AdvantageDisadvantage/Limitation
2,4-Dinitrophenylhydrazine (DNPH) Well-established, strong chromophore for UV detection.Formation of E/Z isomers, potential for interferences, can be explosive when dry.
Dansylhydrazine (Dns-Hz) Improves ionization efficiency in MS, fluorescent tag.Can also form E/Z isomers.
O-tert-butyl-hydroxylamine (TBOX) Aqueous reaction conditions, forms lower molecular weight oximes.May have different reactivity with various carbonyls.
2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3) Quicker and milder reaction, minimizes analyte degradation.May not be as widely commercially available as DNPH.
4-(2-(trimethylammonio) ethoxy) benzenaminium halide (4-APC) Selective for aldehydes over ketones.More complex synthesis compared to DNPH.
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) Isotopic signature for MS, additional fragmentation identifiers for structural elucidation.Complex synthesis, primarily for advanced MS applications.

Exploration of Novel Mass Spectrometry Platforms for Derivatized Analytes

The evolution of mass spectrometry (MS) has introduced a variety of novel platforms that offer enhanced capabilities for the analysis of derivatized analytes like this compound. These advanced platforms provide improvements in sensitivity, selectivity, and the ability to distinguish between isomers, addressing many of the challenges associated with traditional analytical methods.

High-Resolution Mass Spectrometry (HRMS) , utilizing technologies such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR), has become increasingly accessible. HRMS provides highly accurate mass measurements, which allows for the confident identification of analytes and the differentiation of compounds with the same nominal mass but different elemental compositions. researchgate.net This is particularly valuable in complex matrices where isobaric interferences are common.

Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), offers enhanced selectivity and structural information. nih.govresearchgate.net By selecting a specific precursor ion (the derivatized analyte) and fragmenting it, a characteristic fragmentation pattern is produced, which can be used for highly specific quantification and confirmation of the analyte's identity.

Ambient Ionization Mass Spectrometry techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), are revolutionizing sample analysis by allowing for the direct ionization of samples in their native state with minimal or no sample preparation. nih.govnih.gov These methods are rapid and can be used for high-throughput screening. Reactive ambient MS even allows for on-line derivatization to occur concurrently with ionization, further streamlining the analytical workflow. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for separating ions based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry, IMS-MS can separate isomers that are indistinguishable by mass alone, such as the E/Z isomers of dinitrophenylhydrazones or enantiomers/diastereomers of derivatized chiral carbonyls. This provides an additional dimension of separation, leading to cleaner spectra and more confident identifications.

The table below highlights the advantages of these novel MS platforms for the analysis of derivatized analytes:

Mass Spectrometry PlatformKey Advantage for Derivatized Analytes
High-Resolution Mass Spectrometry (HRMS) High mass accuracy for confident identification and differentiation from isobaric interferences.
Tandem Mass Spectrometry (MS/MS) High selectivity through specific fragmentation patterns, enabling accurate quantification in complex matrices.
Ambient Ionization Mass Spectrometry Rapid, high-throughput analysis with minimal sample preparation; potential for on-line derivatization.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of isomers (e.g., E/Z isomers, enantiomers) that are not resolved by mass alone.

Emerging Research Areas for Deuterated Hydrazone Standards and Their Analytical Utility

The use of deuterated hydrazone standards, such as this compound, is a cornerstone of accurate quantification of carbonyl compounds. Emerging research is focused on expanding the utility of these standards and developing new applications in various scientific fields.

One key area of research is the expansion of the library of available deuterated hydrazone standards. While standards for common carbonyls are commercially available, there is a growing need for deuterated standards for a wider range of carbonyl compounds, particularly those that are biomarkers for diseases or are of environmental concern. The development of efficient and cost-effective methods for the synthesis of these labeled standards is an active area of research.

The application of deuterated standards in metabolomics is a rapidly growing field. Carbonyl compounds are involved in numerous metabolic pathways, and their dysregulation is associated with various diseases. The use of stable isotope-labeled derivatization reagents in combination with LC-MS allows for the comprehensive and quantitative profiling of the "carbonyl submetabolome." nih.gov This approach enables researchers to accurately track changes in the levels of multiple carbonyl compounds simultaneously, providing valuable insights into disease mechanisms and for the discovery of new biomarkers.

Furthermore, there is increasing interest in the use of multiplexed isotopic labeling . By using derivatization reagents with different isotopic labels (e.g., different numbers of deuterium (B1214612) or the use of ¹³C or ¹⁵N), it is possible to analyze multiple samples simultaneously in a single LC-MS run. This significantly increases sample throughput and reduces analytical variability. nih.gov

Future research will likely focus on the integration of deuterated hydrazone standards with the novel mass spectrometry platforms discussed in the previous section. For example, the combination of deuterated standards with IMS-MS could provide a powerful tool for the accurate quantification and structural elucidation of complex mixtures of carbonyl isomers.

The analytical utility of deuterated hydrazone standards is also being explored in new matrices. For instance, the analysis of carbonyls in exhaled breath condensate is a non-invasive method for monitoring respiratory diseases, and deuterated standards are essential for accurate quantification in this challenging matrix.

Q & A

Q. What is the synthetic pathway for preparing Acetone 2,4-Dinitrophenylhydrazone-d3, and how does deuterium labeling affect its stability?

this compound is synthesized by reacting deuterated acetone (e.g., (CD₃)₂CO) with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. The deuterium atoms are typically incorporated at specific positions (e.g., the methyl groups of acetone) to minimize isotopic exchange during synthesis. The stability of the deuterated product depends on the purity of the reactants and reaction conditions (e.g., pH, temperature), as isotopic impurities can lead to undesired side products. Analytical validation via nuclear magnetic resonance (NMR) or mass spectrometry (MS) is critical to confirm isotopic integrity .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 360 nm) is widely used for quantifying DNPH derivatives, including this compound. Gas chromatography-mass spectrometry (GC-MS) is also employed, but requires derivatization to enhance volatility. Calibration standards must be prepared in deuterated solvent matrices (e.g., acetone-d6) to match the sample matrix and avoid isotopic dilution errors. Method validation should include checks for recovery rates and detection limits (typically in the µg/L range) .

Q. Why is deuterium labeling used in DNPH derivatives for environmental analysis?

Deuterium labeling serves as an internal standard to correct for matrix effects and instrument variability in quantitative analyses. For example, this compound can be spiked into samples as a surrogate to track recovery efficiency during extraction and purification steps. Its chemical similarity to non-deuterated analogs ensures comparable chromatographic behavior while allowing isotopic distinction in MS detection .

Advanced Research Questions

Q. How do isotopic impurities in this compound impact trace-level quantification in complex matrices?

Isotopic impurities (e.g., residual non-deuterated species) can lead to overestimation of target analytes in stable isotope dilution assays (SIDA). For instance, if the deuterated compound contains 2% non-deuterated impurities, this introduces systematic errors in environmental samples with low analyte concentrations. Rigorous purity assessment via high-resolution MS (HRMS) or isotope ratio monitoring is essential. Correction factors based on isotopic abundance measurements should be applied during data processing .

Q. What are the challenges in interpreting NMR spectra of this compound, and how can they be resolved?

Deuterium incorporation alters splitting patterns in ¹H NMR spectra. For example, deuterium at the acetone methyl groups (CD₃) eliminates proton signals in those regions, simplifying the spectrum. However, residual protons in the DNPH ring (if not fully deuterated) may complicate integration. Heteronuclear ²H-¹H correlation NMR or ¹³C NMR can resolve ambiguities by mapping deuterium positions and confirming isotopic purity .

Q. How does the choice of solvent affect the stability of this compound during long-term storage?

Stability studies indicate that DNPH derivatives degrade faster in polar aprotic solvents (e.g., acetonitrile) due to hydrolysis under acidic conditions. This compound is more stable in deuterated acetone or non-polar solvents (e.g., hexane) stored at -20°C. Degradation products, such as free DNPH or acetone-d3, can be monitored via periodic LC-MS analysis to establish shelf-life limits .

Q. What experimental design considerations are critical for using this compound in kinetic studies of carbonyl compound reactions?

Kinetic studies require precise control of reaction pH, temperature, and stoichiometry. For example, in studies of atmospheric carbonyls, the derivatization rate of acetone-d3 with DNPH must be matched to non-deuterated analogs to ensure consistent reaction kinetics. Isotopic effects (e.g., slower reaction rates due to deuterium’s higher mass) should be quantified using time-resolved LC-MS or stopped-flow spectroscopy .

Key Research Findings

  • Deuterated DNPH derivatives like this compound enable high-precision quantification of carbonyl compounds in environmental samples via SIDA .
  • Isotopic impurities as low as 1–2% can significantly bias results in trace-level analyses, necessitating stringent purity checks .
  • Stability is maximized in non-polar, deuterated solvents at sub-ambient temperatures, with degradation rates <5% over 6 months under optimal conditions .

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